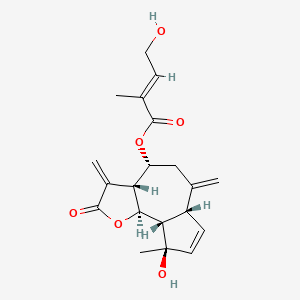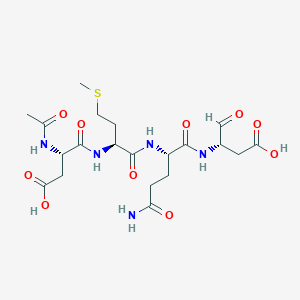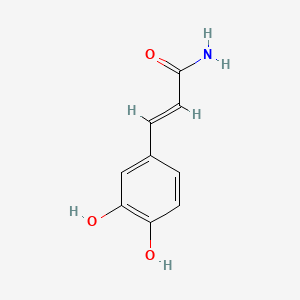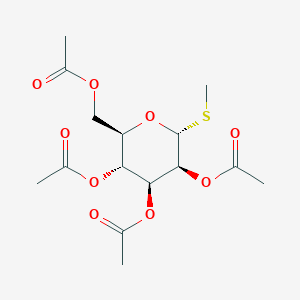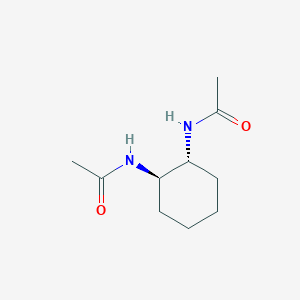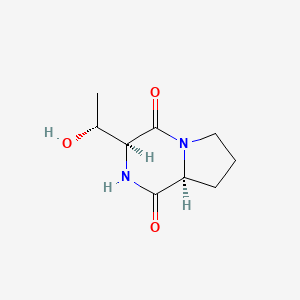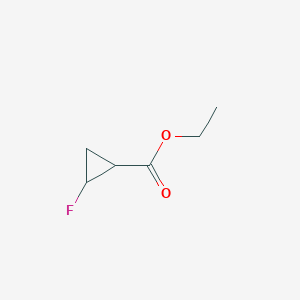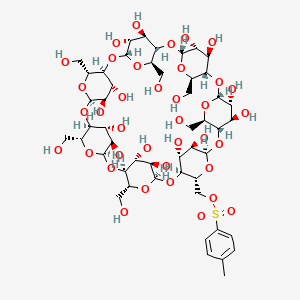
单-6-O-(对甲苯磺酰基)-β-环糊精
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin is a modified cyclodextrin derivative. Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by alpha-1,4-glycosidic bonds. The modification involves the substitution of a hydroxyl group at the 6th position of the beta-cyclodextrin with a p-toluenesulfonyl group. This compound is known for its ability to form inclusion complexes with various guest molecules, enhancing their solubility and stability .
科学研究应用
Mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin has a wide range of applications in scientific research:
作用机制
Target of Action
Mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin, also known as Mono-(6-p-toluenesulfonyl)-|A-cyclodextrin, primarily targets metals such as iron and copper . These metals play crucial roles in various biological processes, including enzymatic reactions, oxygen transport, and electron transfer.
Mode of Action
This compound acts as a metal chelator , binding to metals such as iron and copper . By binding to these metals, it can influence the activities of enzymes that require these metals for their function.
Biochemical Pathways
The compound has been shown to inhibit the enzyme activities of mucopolysaccharidosis, naglu, and glycosidase . These enzymes are involved in the breakdown of large sugar molecules and their inhibition can lead to the accumulation of these molecules, affecting various biochemical pathways.
Result of Action
The result of the action of Mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin is the inhibition of certain enzyme activities, leading to changes in the concentrations of large sugar molecules in the body . This can have various molecular and cellular effects, depending on the specific pathways that these enzymes are involved in.
生化分析
Biochemical Properties
Mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin plays a crucial role in biochemical reactions due to its unique structure. It acts as a metal chelator, binding to metals such as iron and copper . This compound has been shown to inhibit the enzyme activities of mucopolysaccharidosis, naglu, and glycosidase . The interactions between Mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin and these enzymes are primarily inhibitory, affecting their catalytic activities and altering biochemical pathways.
Cellular Effects
Mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin influences various cellular processes. It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. By binding to specific biomolecules, this compound can modulate the activity of enzymes and proteins within the cell, leading to changes in cellular function. For instance, its metal chelating properties can disrupt metal-dependent enzymatic activities, thereby affecting metabolic processes .
Molecular Mechanism
The molecular mechanism of Mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin involves its ability to form inclusion complexes with target molecules. This compound can bind to specific sites on enzymes and proteins, inhibiting or activating their functions. The binding interactions are often mediated by the hydrophobic cavity of the cyclodextrin, which encapsulates the target molecule. Additionally, Mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that Mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin remains stable under specific storage conditions, but its activity may decrease over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in enzyme activities and metabolic pathways.
Dosage Effects in Animal Models
The effects of Mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin vary with different dosages in animal models. At lower doses, this compound can effectively modulate enzyme activities and cellular functions without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including disruptions in metabolic processes and cellular damage . Threshold effects are also noted, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity.
Metabolic Pathways
Mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in metabolic flux and metabolite levels. By binding to specific enzymes, this compound can alter their catalytic activities, leading to changes in the concentrations of metabolites and the overall metabolic balance within the cell .
Transport and Distribution
The transport and distribution of Mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be taken up by cells through endocytosis and distributed to various cellular compartments. Its localization and accumulation within specific tissues depend on the presence of binding proteins and transporters that facilitate its movement across cellular membranes .
Subcellular Localization
Mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. The activity and function of this compound are influenced by its subcellular localization, as it interacts with different biomolecules in various cellular environments .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin typically involves the reaction of beta-cyclodextrin with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of Mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography techniques .
化学反应分析
Types of Reactions
Mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin undergoes various chemical reactions, including:
Substitution Reactions: The p-toluenesulfonyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation and Reduction: These reactions may involve reagents like hydrogen peroxide for oxidation or sodium borohydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile used in substitution reactions. For example, reacting Mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin with an amine can yield an amino-cyclodextrin derivative .
相似化合物的比较
Similar Compounds
Mono-6-O-(p-toluenesulfonyl)-alpha-cyclodextrin: Similar to the beta form but with a different ring size, leading to different inclusion properties.
Mono-6-Iodo-6-deoxy-beta-cyclodextrin: Another modified cyclodextrin with an iodine atom at the 6th position, used for different applications.
Uniqueness
Mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form stable inclusion complexes with a wide range of guest molecules makes it particularly valuable in various fields of research and industry .
属性
IUPAC Name |
[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-5,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-10-yl]methyl 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H76O37S/c1-13-2-4-14(5-3-13)87(70,71)72-12-21-42-28(62)35(69)49(79-21)85-41-20(11-55)77-47(33(67)26(41)60)83-39-18(9-53)75-45(31(65)24(39)58)81-37-16(7-51)73-43(29(63)22(37)56)80-36-15(6-50)74-44(30(64)23(36)57)82-38-17(8-52)76-46(32(66)25(38)59)84-40-19(10-54)78-48(86-42)34(68)27(40)61/h2-5,15-69H,6-12H2,1H3/t15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URYLJCBFCXEADB-XISQNVKBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C3C(C(C(O2)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O3)C(C9O)O)CO)CO)CO)CO)CO)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@@H]3[C@@H]([C@H]([C@H](O2)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O3)[C@@H]([C@H]9O)O)CO)CO)CO)CO)CO)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H76O37S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1289.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
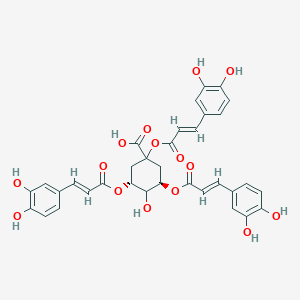
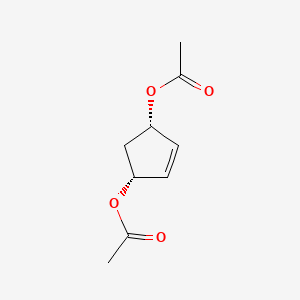

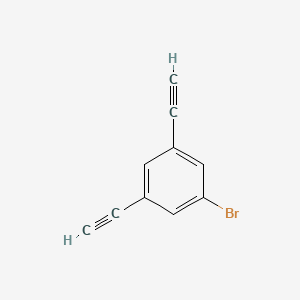
![Methyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbiMidate](/img/structure/B1631283.png)
